(Dimethyl sulfide)trihydroboron
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Overview
Description
(Dimethyl sulfide)trihydroboron, also known as borane dimethyl sulfide complex, is a chemical compound with the formula BH₃·S(CH₃)₂. It is an adduct formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). This compound is widely used as a reagent in organic synthesis, particularly for hydroboration and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethyl sulfide)trihydroboron can be synthesized by absorbing diborane (B₂H₆) into dimethyl sulfide. The reaction is as follows: [ \text{B}_2\text{H}_6 + 2 \text{S(CH}_3\text{)}_2 \rightarrow 2 \text{BH}_3\cdot\text{S(CH}_3\text{)}_2 ] This reaction is typically carried out under controlled conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods. The compound is then purified through techniques such as bulb-to-bulb vacuum transfer to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl sulfide)trihydroboron undergoes several types of chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to alkenes and alkynes, resulting in the formation of organoborane compounds.
Reduction: It is used to reduce various functional groups such as aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols.
Common Reagents and Conditions
Hydroboration: Typically carried out in aprotic solvents where the dimethyl sulfide dissociates in situ, liberating diborane which adds to unsaturated bonds.
Reduction: Commonly performed under mild conditions using this compound as the reducing agent.
Major Products
Scientific Research Applications
(Dimethyl sulfide)trihydroboron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Dimethyl sulfide)trihydroboron involves the dissociation of the dimethyl sulfide ligand, which liberates the borane molecule. The borane then participates in hydroboration or reduction reactions by adding to unsaturated bonds or reducing functional groups. The molecular targets include alkenes, alkynes, aldehydes, ketones, epoxides, esters, carboxylic acids, and nitriles .
Comparison with Similar Compounds
Similar Compounds
Borane-tetrahydrofuran complex (BH₃·THF): Another borane reagent used for similar purposes but requires sodium borohydride as a stabilizer.
Diborane (B₂H₆): A more reactive but less stable borane source.
Uniqueness
(Dimethyl sulfide)trihydroboron is unique due to its increased stability and higher solubility compared to other borane reagents. It does not require additional stabilizers, making it more convenient for use in various reactions .
Properties
IUPAC Name |
borane;methylsulfanylmethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BH3/c1-3-2;/h1-2H3;1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHDLBZYPISZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9BS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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